

A Deep Dive into the Hepatic Glucokinase-Activating Mechanism of Cadisegliatin

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Compound of Interest

Compound Name: Cadisegliatin

Cat. No.: B8750108

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Executive Summary

Cadisegliatin (formerly TTP399) is a novel, orally administered, liver-selective small molecule activator of glucokinase (GK) under investigation as an adjunct therapy for type 1 diabetes. Its mechanism of action centers on enhancing the catalytic activity of hepatic glucokinase, a key enzyme in glucose homeostasis. This targeted activation in the liver leads to increased glucose uptake and conversion to glucose-6-phosphate, subsequently promoting glycogen synthesis and glycolysis. A pivotal characteristic of **cadisegliatin** is its ability to activate glucokinase without disrupting the crucial regulatory interaction with the glucokinase regulatory protein (GKRP). This preserves the physiological control of hepatic glucose metabolism, mitigating the risk of hypoglycemia, a common adverse effect associated with earlier-generation, non-selective glucokinase activators. Preclinical and clinical studies have demonstrated **cadisegliatin**'s potential to improve glycemic control while reducing the incidence of hypoglycemic events.

Core Mechanism of Action on Hepatic Glucokinase

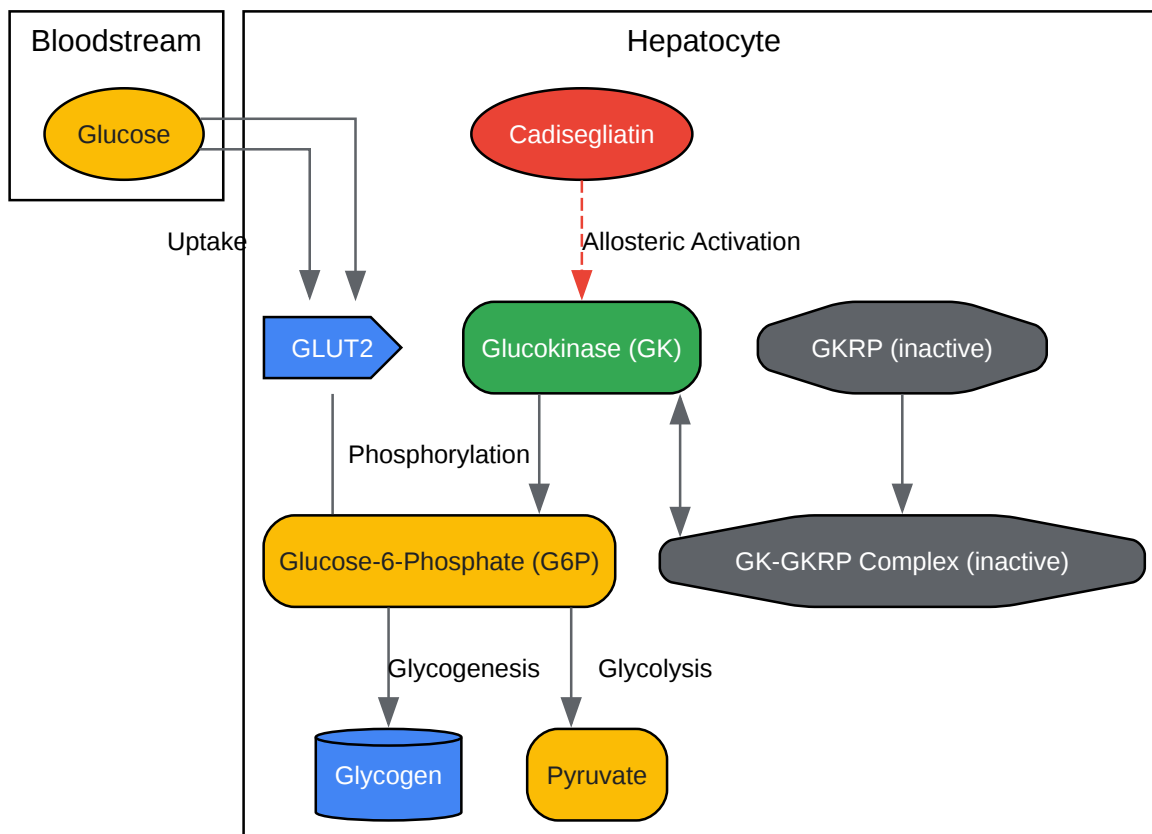
Cadisegliatin functions as an allosteric activator of glucokinase, binding to a site distinct from the glucose-binding site. This binding event induces a conformational change in the enzyme, leading to an increased affinity for glucose and enhanced catalytic activity.^[1] This activation is independent of insulin, making it a promising therapeutic approach for individuals with impaired insulin secretion, such as those with type 1 diabetes.^{[2][3]}

A key differentiator of **cadisegliatin** is its liver selectivity.^[2] This is attributed to its physicochemical properties that favor uptake by hepatocytes. In preclinical studies involving Wistar rats, mice, and Gottingen minipigs, **cadisegliatin** did not demonstrate activation of glucokinase in pancreatic β -cells, thus avoiding the potential for inappropriate insulin secretion and subsequent hypoglycemia.

Crucially, **cadisegliatin**'s mechanism preserves the physiological regulation of glucokinase by the glucokinase regulatory protein (GKRP). In the hepatocyte nucleus, GKRP binds to and inhibits glucokinase at low glucose concentrations. Following a meal, rising intracellular glucose levels promote the dissociation of the GK-GKRP complex, allowing glucokinase to translocate to the cytoplasm and phosphorylate glucose. **Cadisegliatin** activates glucokinase without interfering with this essential regulatory process, thereby maintaining glucose-responsive hepatic glucose metabolism and reducing the risk of hypoglycemia.

Signaling Pathway of Cadisegliatin in Hepatocytes

The activation of hepatic glucokinase by **cadisegliatin** initiates a cascade of downstream metabolic events aimed at lowering blood glucose levels. The primary pathways affected are glycogen synthesis and glycolysis.



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Caption: **Cadisegliatin's** mechanism in hepatocytes.

Quantitative Data Summary

Preclinical Data

Parameter	Species/System	Value	Reference
Glucokinase Activation (EC50)			
at 15 mM Glucose	-	304 nM	
at 5 mM Glucose	-	762 nM	
In Vivo Efficacy	Diabetic Mice		
Change in Blood Glucose	-	Lowered blood glucose concentrations	
Plasma Insulin Levels	-	No significant difference from vehicle	
Liver Glycogen	-	Decreased (in a model with elevated baseline)	
Plasma and Liver Triglycerides	-	Reduced	
Body Weight	-	Reduced weight gain at 150 mg/kg/day	

Clinical Data

Phase 2 Study in Type 1 Diabetes (SimpliciT1)

Parameter	Cadisegliatin (800 mg)	Placebo	P-value	Reference
Change in HbA1c from Baseline (12 weeks)				
Part 1	-0.60%	+0.08%	0.032	
Part 2	-0.14%	+0.07%	0.018	
Hypoglycemia				
Reduction in severe or symptomatic episodes	40% reduction relative to placebo	-	-	
Ketones				
Plasma β - hydroxybutyrate & Urinary Ketones	Lower than placebo	-	-	

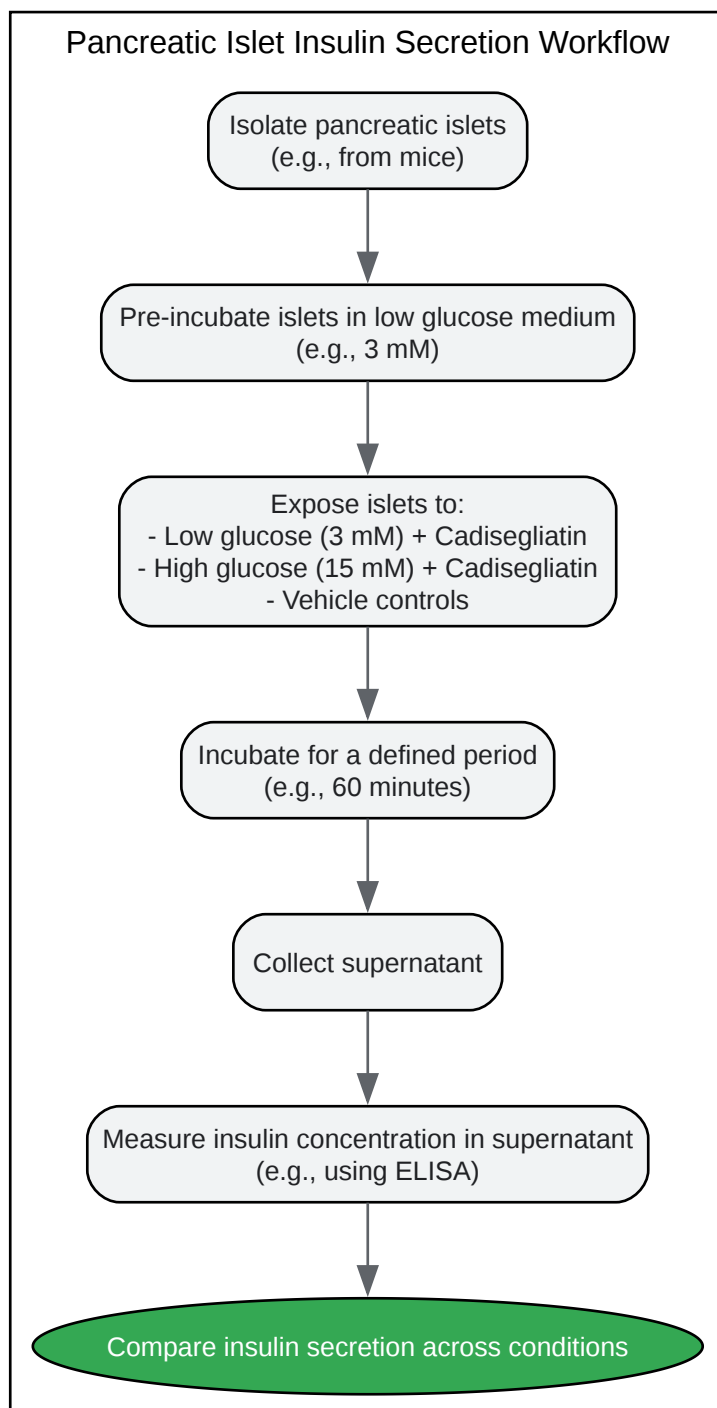
Phase 2 Study in Type 2 Diabetes

Parameter	Cadisegliatin (800 mg/day)	Placebo	P-value	Reference
Change in HbA1c from Baseline (6 months)	-0.9% (placebo- subtracted)	-	< 0.01	
HDL Cholesterol	+3.2 mg/dL (placebo- subtracted)	-	< 0.05	
Fasting Plasma Glucagon	-20 pg/mL (placebo- subtracted)	-	< 0.05	
Weight Change (in patients ≥100 kg)	-3.4 kg (placebo- subtracted)	-	< 0.05	

Experimental Protocols

In Vitro Glucokinase Activation Assay (General Protocol)

A representative protocol for determining the activation of glucokinase by a test compound like **cadisegliatin** involves a coupled enzymatic assay.



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